molecular formula C17H14O4 B191122 7,8-Dimethoxyflavone CAS No. 65548-54-1

7,8-Dimethoxyflavone

Cat. No. B191122
CAS RN: 65548-54-1
M. Wt: 282.29 g/mol
InChI Key: KJRQQECDVUXBCO-UHFFFAOYSA-N
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Description

7,8-Dimethoxyflavone (7,8-DMF) is a flavonoid found in a variety of plant species. It has been studied for its potential therapeutic benefits and has been shown to have antioxidant, anti-inflammatory, and neuroprotective properties. It has been shown to have a number of potential applications in the medical field, including the treatment of neurodegenerative diseases, metabolic syndrome, and cancer. Additionally, 7,8-DMF has been studied for its potential use in laboratory experiments.

Scientific Research Applications

  • Cytotoxicity against Cancer Cells : Structural modifications of compounds related to 7,8-Dimethoxyflavone have demonstrated cytotoxic effects against HepG2 and T47D cell lines, suggesting potential for cancer treatment (Yenjai et al., 2009).

  • Anti-inflammatory Activity : 7,8-Dimethoxyflavone exhibited comparable anti-inflammatory effects to aspirin in a rat paw edema model, indicating potential for treating inflammation (Panthong et al., 1989).

  • Microbial Metabolism : Microbial transformation of 7,8-Dimethoxyflavone by fungi like Mucor ramannianus and Aspergillus flavus has yielded various metabolites, revealing insights into the metabolic pathways of this compound (Herath et al., 2009).

  • Antidiabetic and Hypolipidemic Effects : In diabetic rat models, 7,8-Dimethoxyflavone significantly reduced blood sugar levels and improved lipid profiles, suggesting its utility in managing diabetes and associated dyslipidemia (Xie et al., 2019).

  • Anti-invasive Activity : Certain derivatives of 7,8-Dimethoxyflavone have shown anti-invasive properties in human mammary carcinoma cells, indicating potential in cancer therapy (Parmar et al., 1994).

  • Pharmacokinetics and Tissue Distribution : Studies on the pharmacokinetics and tissue distribution of 7,8-Dimethoxyflavone in mice have provided critical information for evaluating its therapeutic potential in vivo (Bei & An, 2016).

  • Neurogenesis and Antidepressant Effects : A synthetic derivative of 7,8-Dimethoxyflavone has shown potent antidepressant effects and the ability to promote neurogenesis, indicating potential for treating depression and other neurological disorders (Liu et al., 2010).

  • Antinociceptive Effects : Certain dimethoxy flavones, including 7,8-Dimethoxyflavone, have demonstrated significant antinociceptive effects in mice, suggesting potential for pain management (Pandurangan et al., 2014).

  • Application in Chemoprevention : 7,8-Dimethoxyflavone has shown high tissue accumulation and limited metabolism in a fish model, indicating its potential as a chemopreventive molecule (Tsuji et al., 2006).

  • Drug Interaction Potential : Continuous ingestion of 7,8-Dimethoxyflavone may influence the expression of liver enzymes, affecting the metabolism of drugs like midazolam (Ochiai et al., 2018).

Mechanism of Action

Target of Action

7,8-Dimethoxyflavone primarily targets the tropomyosin-related kinase B (TrkB) receptors , which are typically activated by brain-derived neurotrophic factor (BDNF) . TrkB receptors play a crucial role in promoting the growth of neurons and synapses, which is vital for normal brain function .

Mode of Action

7,8-Dimethoxyflavone mimics the effects of BDNF in brain cells by activating TrkB receptors . Unlike BDNF, which has a short half-life and cannot cross the blood-brain barrier due to its large size, 7,8-Dimethoxyflavone can penetrate the blood-brain barrier and enter the central nervous system . It also increases the production of Nrf2, which in turn increases antioxidant enzymes and enzymes that repair DNA .

Biochemical Pathways

The activation of TrkB receptors by 7,8-Dimethoxyflavone triggers several downstream effects. For instance, it has been found to increase the mTOR pathway and decrease MuRF1 and atrogin-1-mediated proteolysis through the PI3K/Akt pathway . These pathways are involved in protein turnover, mitochondrial activity, and myogenesis .

Pharmacokinetics

The pharmacokinetics of 7,8-Dimethoxyflavone is still under investigation. It has been found that after oral administration of 50 mg/kg in mice, the plasma concentration peaked at 10 minutes with 70 ng/ml and was still detectable after 8 hours . This suggests that 7,8-Dimethoxyflavone has a relatively long half-life and good bioavailability.

Result of Action

The activation of TrkB receptors by 7,8-Dimethoxyflavone leads to several molecular and cellular effects. It promotes survival and enhances neurite growth in cultured neurons . It is also neuroprotective in rodent models of ischemic stroke and neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease .

properties

IUPAC Name

7,8-dimethoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-19-14-9-8-12-13(18)10-15(11-6-4-3-5-7-11)21-16(12)17(14)20-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRQQECDVUXBCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00351009
Record name 7,8-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,8-Dimethoxyflavone

CAS RN

65548-54-1
Record name 7,8-Dimethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00351009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 7,8-Dimethoxyflavone exert its anti-inflammatory effects?

A1: While the exact mechanism is still under investigation, research suggests that 7,8-Dimethoxyflavone might exert its anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-8 and IL-1β. One study demonstrated this effect in human monocytic THP-1 cells stimulated with Propionibacterium acnes [].

Q2: Are there other potential mechanisms of action for 7,8-Dimethoxyflavone?

A2: Yes, 7,8-Dimethoxyflavone has shown potential to inhibit phosphodiesterase (PDE) enzymes []. This inhibition could contribute to its tracheal smooth muscle relaxant properties, supporting its traditional use in treating respiratory diseases.

Q3: Does 7,8-Dimethoxyflavone affect the NF-κB pathway?

A3: Research suggests that 7,8-Dimethoxyflavone can significantly inhibit the transcriptional activity of NF-κB in LPS/IFN-γ stimulated RAW 264.7 macrophages []. This inhibition could contribute to its anti-inflammatory effects by suppressing the production of inflammatory mediators.

Q4: What is the molecular formula and weight of 7,8-Dimethoxyflavone?

A4: The molecular formula of 7,8-Dimethoxyflavone is C17H14O4, and its molecular weight is 282.29 g/mol.

Q5: What spectroscopic data is available for characterizing 7,8-Dimethoxyflavone?

A5: Numerous studies utilize various spectroscopic techniques to characterize 7,8-Dimethoxyflavone. These include UV, IR, MS, 1H NMR, 13C NMR, and 2D NMR [, , , , , , , , , , ]. These analyses confirm its structure and purity.

Q6: How do structural modifications of 7,8-Dimethoxyflavone influence its biological activity?

A6: Studies suggest that the position and number of methoxy groups on the flavone backbone can significantly affect the biological activity. For instance, 7-Methoxyflavone exhibited stronger inhibition of PGE2 production and higher membrane permeability compared to 7,8-Dimethoxyflavone []. This highlights the importance of the specific substitution pattern for activity.

Q7: What is known about the stability of 7,8-Dimethoxyflavone?

A7: Limited information is available regarding the stability of 7,8-Dimethoxyflavone under various conditions. Further research is needed to assess its stability profile and develop appropriate formulation strategies to enhance its stability and bioavailability.

Q8: What is known about the pharmacokinetic profile of 7,8-Dimethoxyflavone?

A8: Currently, detailed information on the absorption, distribution, metabolism, and excretion (ADME) of 7,8-Dimethoxyflavone is limited. Further investigations are needed to understand its pharmacokinetic behavior in vivo.

Q9: Has 7,8-Dimethoxyflavone demonstrated efficacy in any in vitro or in vivo models?

A9: Yes, 7,8-Dimethoxyflavone has shown promising in vitro activities, particularly in inhibiting P. acnes-induced cytokine production in human cells []. It also demonstrated anti-inflammatory effects in an oxazolone-induced atopic dermatitis-like model in mice [].

Q10: What about the tracheal smooth muscle relaxant properties of 7,8-Dimethoxyflavone?

A10: Studies have shown that 7,8-Dimethoxyflavone, particularly when referred to as gnaphaliin B, exhibits potent relaxant properties on guinea pig tracheal preparations [, ]. This activity supports its traditional use in treating respiratory ailments.

Q11: What analytical methods are used to identify and quantify 7,8-Dimethoxyflavone?

A11: Commonly employed techniques include:

  • Chromatographic methods: High-performance thin-layer chromatography (HPTLC), column chromatography, and preparative HPLC are used for isolation and purification [, , , , , ].
  • Spectroscopic methods: UV, IR, MS, 1H NMR, 13C NMR are vital for structural characterization [, , , , , , , , , , ].

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